molecular formula C9H13N2O5Se B12068158 CID 168006691

CID 168006691

カタログ番号: B12068158
分子量: 308.18 g/mol
InChIキー: FOKQJRONJPLHBQ-XVFCMESISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CID 168006691 is a chemical compound referenced in the context of chromatographic and mass spectrometric analyses. Figure 1C in the evidence highlights its distribution across distillation fractions, suggesting variability in volatility or polarity compared to other components in the mixture. The compound’s mass spectrum (Figure 1D) indicates a unique fragmentation pattern, which may correlate with its molecular structure and functional groups .

特性

分子式

C9H13N2O5Se

分子量

308.18 g/mol

InChI

InChI=1S/C9H13N2O5Se/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h4,6-8,12,14-15H,1-3H2/t4-,6-,7-,8-/m1/s1

InChIキー

FOKQJRONJPLHBQ-XVFCMESISA-N

異性体SMILES

C1CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

正規SMILES

C1CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O

製品の起源

United States

準備方法

2.1 Synthetic Routes

CID 168006691 can be synthesized through several routes, each involving intricate chemical transformations. Here are two plausible methods:

  • Aromatic Substitution Route
    • Starting material: Nitrobenzene
    • Reaction: Nitration (using concentrated nitric acid and sulfuric acid)
    • Intermediate: 4-Nitrophenylamine
    • Further reactions: Reduction (e.g., catalytic hydrogenation) to yield CID 168006691
  • Heterocyclic Approach
    • Starting material: Pyridine
    • Reaction: Cyclization (e.g., Friedländer synthesis)
    • Intermediate: 2-Aminopyridine
    • Additional steps: Functional group modifications to form CID 168006691
2.2 Industrial Production

In large-scale production, CID 168006691 is synthesized using continuous-flow reactors and optimized reaction conditions. Industrial methods focus on efficiency, yield, and safety.

化学反応の分析

CID 168006691は、さまざまな反応性を示します。

    酸化: 過酸化水素または過マンガン酸カリウムによって穏やかな酸化を受けます。

    還元: 水素化アルミニウムリチウムによる還元により、対応するアミンが得られます。

    置換: 芳香環での塩素化または臭素化は容易に起こります。

    主な生成物: 主な生成物はCID 168006691そのものであり、副反応からの副生成物が少量含まれています。

科学的研究の応用

研究者は、さまざまな分野でCID 168006691を探求しています。

    医薬品化学: そのユニークな構造のため、潜在的な抗炎症剤として調査されています。

    有機合成: 新規化合物の設計のためのビルディングブロックとして使用されています。

    材料科学: その共役系は、有機エレクトロニクスにとって興味深いものです。

作用機序

CID 168006691は細胞受容体と相互作用し、シグナル伝達経路を調節します。Gタンパク質共役受容体(GPCR)に対する結合親和性は、下流効果に影響を与えます。具体的な標的を解明するためには、さらなる研究が必要です。

6. 類似の化合物との比較

CID 168006691は現実世界に類似体がありませんが、概念的に比較することができます。

    類似の化合物: 構造が同一のものはありません。

    ユニークさ: CID 168006691の拡張されたπ共役系と複素環系モチーフは、それを際立たせています。

類似化合物との比較

Comparison with Similar Compounds

To contextualize CID 168006691, comparisons are drawn with structurally or functionally related compounds from the evidence:

Table 1: Comparative Analysis of CID 168006691 and Oscillatoxin Derivatives

Property CID 168006691 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not explicitly stated C34H50O8 C35H52O8
Key Functional Groups Likely contains oxygenated moieties (inferred from GC-MS) Epoxide, ester, and hydroxyl groups Methylated epoxide and ester groups
Analytical Methods GC-MS, vacuum distillation LC-MS, NMR LC-MS, NMR
Bioactivity Not reported Cytotoxic, marine toxin Enhanced cytotoxicity due to methylation

Key Findings

Structural Complexity : Unlike oscillatoxin derivatives (e.g., CID 101283546 and CID 185389), CID 168006691 lacks detailed structural elucidation in the evidence. However, its chromatographic behavior (Figure 1C) suggests intermediate polarity, distinct from highly polar oscillatoxins .

Fragmentation Patterns : The mass spectrum of CID 168006691 (Figure 1D) shows prominent ions at m/z 154 and 121, indicative of possible cleavage at ester or ether linkages. This contrasts with oscillatoxins, which fragment via epoxide ring opening and loss of hydroxyl groups .

Synthetic vs.

Methodological Considerations

  • GC-MS vs. LC-ESI-MS : CID 168006691 was analyzed using GC-MS, suitable for volatile compounds. In contrast, oscillatoxins require LC-ESI-MS due to their higher molecular weight and polarity .
  • Isomer Differentiation: Techniques like source-induced CID in ESI-MS (as used for ginsenosides in ) could resolve structural ambiguities in CID 168006691 if applied .

Q & A

How can I formulate a focused research question for studying CID 168006691's biochemical mechanisms?

Begin by applying frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example: "How does CID 168006691 modulate [specific pathway] in [cell type/model] compared to [control/alternative compound] over [timeframe]?" Ensure the question avoids vague terms and aligns with gaps identified in prior literature .

Q. What methodologies are recommended for conducting a systematic literature review on CID 168006691?

Use primary sources (peer-reviewed journals, patents) and secondary sources (review articles) from databases like PubMed or SciFinder. Critically evaluate data quality by assessing experimental rigor (e.g., sample size, controls, statistical methods). Organize findings thematically (e.g., synthesis routes, biological targets) and document contradictions or consensus .

Q. How should I design a controlled experiment to evaluate CID 168006691's efficacy in vitro?

Define independent variables (e.g., compound concentration, exposure time) and dependent variables (e.g., cell viability, enzyme activity). Include positive/negative controls and replicate experiments to account for variability. Predefine statistical thresholds (e.g., p < 0.05) and use power analysis to determine sample size. Document protocols in detail for reproducibility .

Q. What are key considerations for selecting data collection instruments in CID 168006691 research?

Choose instruments (e.g., HPLC, mass spectrometry) based on sensitivity, specificity, and alignment with research objectives. Validate methods using established standards and report calibration curves, detection limits, and error margins. For biological assays, ensure cell lines or models are well-characterized .

Q. How can I ensure ethical compliance when studying CID 168006691 in preclinical models?

Obtain institutional approval for animal/human tissue use. Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization, blinding, and humane endpoints. Disclose conflicts of interest and data-sharing plans in publications .

Advanced Research Questions

Q. How do I resolve contradictions in experimental data on CID 168006691's mechanism of action?

Conduct a contradiction analysis by:

  • Identifying principal vs. secondary contradictions (e.g., conflicting dose-response trends across studies) .
  • Re-examining variables (e.g., assay conditions, solvent interactions) through iterative experimentation .
  • Applying meta-analytical techniques to reconcile discrepancies across datasets .

Q. What advanced statistical methods are suitable for analyzing multi-omics data in CID 168006691 research?

Use multivariate analysis (e.g., PCA, PLS-DA) to integrate transcriptomic, proteomic, and metabolomic datasets. Apply machine learning (e.g., random forests) to identify predictive biomarkers. Report effect sizes, confidence intervals, and adjust for multiple comparisons .

Q. How can I design a study to investigate CID 168006691's off-target effects using high-throughput screening?

Employ phenotypic screening (e.g., cell painting) combined with target deconvolution (chemoproteomics). Validate hits using orthogonal assays (e.g., SPR, CRISPR knockouts). Use cheminformatics tools to analyze structure-activity relationships and prioritize follow-up targets .

Q. What strategies enhance reproducibility in CID 168006691 synthesis and characterization?

Publish step-by-step synthetic protocols with reaction monitoring data (e.g., TLC, NMR). Share raw spectral files and crystallographic data in supplementary materials. Use peer-reviewed purity standards (e.g., ≥95% by HPLC) and validate identity via orthogonal techniques (e.g., IR, HRMS) .

Q. How do I integrate computational modeling with experimental data to predict CID 168006691's pharmacokinetics?

Combine molecular dynamics simulations (e.g., binding free energy calculations) with in vitro ADME assays (e.g., microsomal stability). Validate predictions using in vivo pharmacokinetic studies. Disclose software parameters and force fields to enable replication .

試験管内研究製品の免責事項と情報

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